molecular formula C19H17N5O B2677077 2-amino-N-benzyl-1-methyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 881474-05-1

2-amino-N-benzyl-1-methyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No. B2677077
CAS RN: 881474-05-1
M. Wt: 331.379
InChI Key: XSJCFNJGQIMBAA-UHFFFAOYSA-N
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Description

2-amino-N-benzyl-1-methyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a chemical compound that has been extensively studied due to its potential applications in scientific research. This compound is a potent inhibitor of certain enzymes and has been shown to have a range of biochemical and physiological effects. In

Scientific Research Applications

Synthesis and Application in Catalysis

"2-amino-N-benzyl-1-methyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide" and its derivatives have been identified as critical intermediates in the synthesis of rigid P-chiral phosphine ligands. These ligands, including variants like QuinoxP*, BenzP*, and DioxyBenzP*, have demonstrated exceptional enantioselectivities and catalytic activities in the asymmetric hydrogenation of functionalized alkenes. Such transformations are crucial for producing chiral pharmaceutical ingredients, showcasing the compound's utility in facilitating complex synthetic processes and contributing to medicinal chemistry (Imamoto et al., 2012).

Advancements in Polymer Science

Research into the polymerization of specific monomers incorporating "this compound" structures has unveiled novel pathways for creating hyperbranched aromatic polyamides. These polymers exhibit unique properties due to the inherent structural characteristics of the quinoxaline moiety, such as enhanced solubility and thermal stability. This advancement is significant for developing new materials with potential applications in high-temperature environments, indicating the compound's impact on material science and engineering (Baek et al., 2003).

Contribution to Heterocyclic Chemistry

The compound also plays a crucial role in the synthesis of heterocyclic compounds, such as quinolines and pyrimidines, via sustainable catalytic processes. These reactions, characterized by high atom efficiency and selective bond formations, underscore the importance of "this compound" in green chemistry. By enabling the formation of complex heterocycles under environmentally benign conditions, the compound aids in the exploration of new pharmaceuticals and agrochemicals, demonstrating its broad applicability in organic synthesis (Mastalir et al., 2016).

Biological Applications

In biological contexts, derivatives of "this compound" have been explored for their antimicrobial activities. Studies on quinoxaline 1,4-dioxide derivatives, for instance, have revealed potent antimicrobial properties against various bacterial strains. This research not only extends the chemical compound's utility to the domain of microbiology but also highlights its potential as a scaffold for designing new antimicrobial agents, contributing to the ongoing battle against drug-resistant bacteria (Vieira et al., 2014).

properties

IUPAC Name

2-amino-N-benzyl-1-methylpyrrolo[3,2-b]quinoxaline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O/c1-24-17(20)15(19(25)21-11-12-7-3-2-4-8-12)16-18(24)23-14-10-6-5-9-13(14)22-16/h2-10H,11,20H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSJCFNJGQIMBAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C2=NC3=CC=CC=C3N=C21)C(=O)NCC4=CC=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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